molecular formula C12H9BO2Se B8280582 Dibenzo[b,d]selenophen-4-ylboronic acid

Dibenzo[b,d]selenophen-4-ylboronic acid

Cat. No.: B8280582
M. Wt: 274.98 g/mol
InChI Key: ARZYTWDUGKFWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[b,d]selenophen-4-ylboronic acid: is an organoboron compound that features a selenophene ring fused with two benzene rings and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[b,d]selenophen-4-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the starting materials often include a dibenzo[b,d]selenophene derivative and a boronic acid or boronate ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,d]selenophen-4-ylboronic acid can undergo various chemical reactions

Properties

Molecular Formula

C12H9BO2Se

Molecular Weight

274.98 g/mol

IUPAC Name

dibenzoselenophen-4-ylboronic acid

InChI

InChI=1S/C12H9BO2Se/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H

InChI Key

ARZYTWDUGKFWJW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3[Se]2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.0 g (17.3 mmol) of dibenzoselenophene and 150 mL of dry ether were added in a 250 mL three necked flask under nitrogen. To the mixture, 11.5 mL of BuLi (1.6 M in hexane) was added slowly at room temperature. The reaction mixture was then heated to reflux for 5 hours. The reaction mixture was cooled to −78° C. and 5 mL of trimethyl borate was added. It was then left to stir at room temperature for overnight. About 50 mL of 1 M HCl was added to the reaction mixture. The organic phase was extracted with ethyl acetate and dried with sodium sulfate. The combined organic phase was evaporated to dryness and 100 mL of 30% ethyl acetate in hexane was added to the solid with stirring at room temperature for 8 hours. The suspension was filtered, the solids were washed with hexane and dried, yielding 2 of white solids as the product which was confirmed by NMR
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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